molecular formula C9H12BNO3 B151366 (3-(Dimethylcarbamoyl)phenyl)boronic acid CAS No. 373384-14-6

(3-(Dimethylcarbamoyl)phenyl)boronic acid

Cat. No.: B151366
CAS No.: 373384-14-6
M. Wt: 193.01 g/mol
InChI Key: DCXXIDMHTQDSLY-UHFFFAOYSA-N
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Description

(3-(Dimethylcarbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C9H12BNO3. It is a boronic acid derivative that is commonly used in organic synthesis and pharmaceutical research. This compound is known for its role as an intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Dimethylcarbamoyl)phenyl)boronic acid typically involves the reaction of 3-bromoaniline with dimethylcarbamoyl chloride to form 3-(dimethylcarbamoyl)aniline. This intermediate is then subjected to a borylation reaction using a boronic acid reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(3-(Dimethylcarbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki Coupling Reactions: This compound is commonly used in Suzuki coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF).

Major Products

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (3-(Dimethylcarbamoyl)phenyl)boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki coupling reactions, the compound acts as a nucleophile, reacting with an aryl halide in the presence of a palladium catalyst to form a biaryl product. The boronic acid group facilitates the formation of the carbon-carbon bond by coordinating with the palladium catalyst and undergoing transmetallation .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.

    (4-(Dimethylcarbamoyl)phenyl)boronic Acid: A structural isomer with similar reactivity but different steric and electronic properties.

    (3-(Methoxycarbonyl)phenyl)boronic Acid: Another boronic acid derivative with a different functional group.

Uniqueness

(3-(Dimethylcarbamoyl)phenyl)boronic acid is unique due to its specific functional group, which imparts distinct reactivity and selectivity in chemical reactions. The dimethylcarbamoyl group can influence the electronic properties of the compound, making it particularly useful in the synthesis of complex organic molecules .

Properties

IUPAC Name

[3-(dimethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c1-11(2)9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXXIDMHTQDSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378430
Record name [3-(Dimethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373384-14-6
Record name [3-(Dimethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dimethylcarbamoyl)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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